molecular formula C31H34N2O6S B6252353 5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid CAS No. 2137601-91-1

5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid

Cat. No. B6252353
CAS RN: 2137601-91-1
M. Wt: 562.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid” is a complex organic molecule . It contains several functional groups, including a tert-butoxy carbonyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a carboxylic acid group .


Synthesis Analysis

The synthesis of this compound could potentially involve several steps, starting with the protection of the amino group using the Fmoc protecting group . The tert-butoxy carbonyl group could then be introduced through a reaction with tert-butyl chloroformate . The final step would likely involve the coupling of the protected amino acid with thiophene-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups and a large number of atoms . The Fmoc group is a large, bulky group that can significantly influence the overall conformation of the molecule . The tert-butoxy carbonyl group is also quite large and could potentially engage in steric interactions with the Fmoc group .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The Fmoc group can be removed under mildly acidic conditions, revealing the free amino group . The carboxylic acid group could react with bases to form a carboxylate anion or with acylating agents to form an ester . The tert-butoxy carbonyl group could potentially be removed through reaction with acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure . The presence of the Fmoc group could potentially confer significant hydrophobicity and influence the compound’s solubility in various solvents . The carboxylic acid group could contribute to the compound’s acidity and ability to form hydrogen bonds .

Mechanism of Action

As a protected amino acid, this compound could potentially be used in the synthesis of peptides or proteins . The Fmoc group allows the amino acid to be coupled with other amino acids in a step-wise fashion, and then removed to allow the addition of further amino acids .

Future Directions

While the current uses of this compound appear to be largely centered on its role as a protected amino acid in peptide synthesis , future research could potentially explore other roles. Given the compound’s complex molecular structure, it could be interesting to explore its potential as a lead compound for drug development . It may also be interesting to investigate the use of this compound in the development of new materials .

properties

CAS RN

2137601-91-1

Product Name

5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid

Molecular Formula

C31H34N2O6S

Molecular Weight

562.7

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.